Methyl 4-benzylidene-6-ethoxyhex-5-enoate
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Overview
Description
Methyl 4-benzylidene-6-ethoxyhex-5-enoate is an organic compound with the molecular formula C16H20O3 This compound is characterized by its unique structure, which includes a benzylidene group attached to a hexenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-benzylidene-6-ethoxyhex-5-enoate typically involves the esterification of 4-benzylidene-6-ethoxyhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is typically purified using large-scale chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-benzylidene-6-ethoxyhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Methyl 4-benzylidene-6-ethoxyhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-benzylidene-6-ethoxyhex-5-enoate involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-benzylidene-6-ethoxyhex-5-enoate can be compared with similar compounds such as:
Methyl 4-benzylidene-6-methoxyhex-5-enoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
Ethyl 4-benzylidene-6-ethoxyhex-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-benzylidene-6-ethoxyhexanoate: Lacks the double bond in the hexenoate chain, resulting in different chemical behavior.
Properties
CAS No. |
919283-86-6 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 4-benzylidene-6-ethoxyhex-5-enoate |
InChI |
InChI=1S/C16H20O3/c1-3-19-12-11-15(9-10-16(17)18-2)13-14-7-5-4-6-8-14/h4-8,11-13H,3,9-10H2,1-2H3 |
InChI Key |
JXOUMMUXICHRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=CC1=CC=CC=C1)CCC(=O)OC |
Origin of Product |
United States |
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